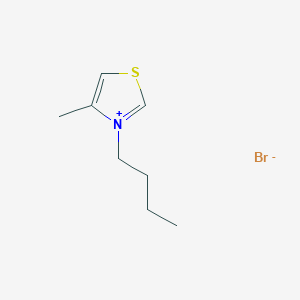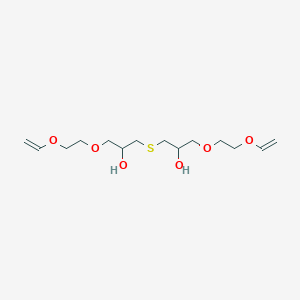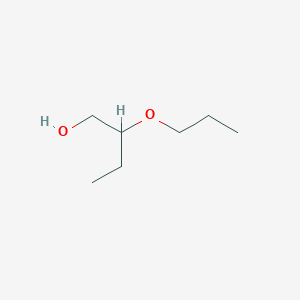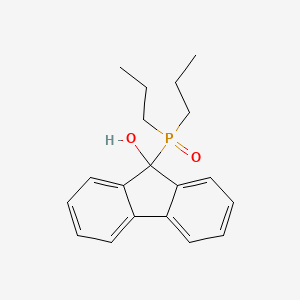
Zinc, chloro(2,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloro(2,4-dimethoxyphenyl)- is an organozinc compound that features a zinc atom bonded to a chloro group and a 2,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro(2,4-dimethoxyphenyl)- typically involves the reaction of zinc chloride with 2,4-dimethoxyphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C8H9MgBr→Zn(Cl)(C8H9O2)+MgBrCl
Industrial Production Methods
Industrial production of Zinc, chloro(2,4-dimethoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, chloro(2,4-dimethoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organozinc compounds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a range of organozinc derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc, chloro(2,4-dimethoxyphenyl)- has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Zinc, chloro(2,4-dimethoxyphenyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with different ligands, facilitating reactions such as cross-coupling and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc, chloro(2,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Zinc, chloro(2,4-dichlorophenyl)-: Contains chloro groups instead of methoxy groups.
Zinc, chloro(2,4-dihydroxyphenyl)-: Features hydroxy groups instead of methoxy groups.
Uniqueness
Zinc, chloro(2,4-dimethoxyphenyl)- is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s behavior in different chemical environments.
Eigenschaften
CAS-Nummer |
109384-40-9 |
|---|---|
Molekularformel |
C8H9ClO2Zn |
Molekulargewicht |
238.0 g/mol |
IUPAC-Name |
chlorozinc(1+);1,3-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.ClH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CTSLPIJOYINGDX-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=[C-]C=C1)OC.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)



![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)




![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
